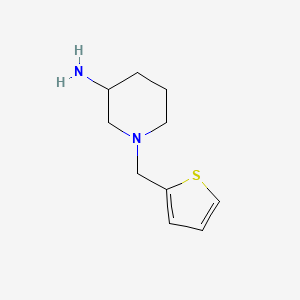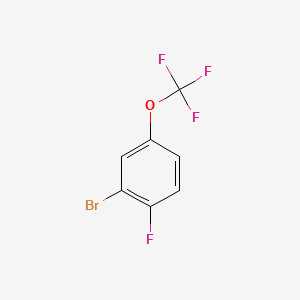
2-溴-1-氟-4-(三氟甲氧基)苯
描述
2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrF4O and a molecular weight of 259 g/mol . This compound is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring, making it a valuable intermediate in various chemical syntheses and research applications.
科学研究应用
2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the development of bioactive compounds and as a probe in biochemical studies.
Medicine: As a precursor in the synthesis of potential drug candidates and therapeutic agents.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
作用机制
Target of Action
This compound is a specialty product often used in proteomics research .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene . For instance, exposure to heat or flame can cause the compound to form an explosive mixture with air . Moreover, heating may cause expansion or decomposition, leading to violent rupture of containers .
生化分析
Biochemical Properties
2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as nucleic acids and proteins, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of key kinases in this pathway, 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene can affect gene expression and cellular metabolism. Additionally, this compound has been observed to induce oxidative stress in certain cell types, leading to alterations in cellular redox status and potential cytotoxic effects .
Molecular Mechanism
At the molecular level, 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, the interaction of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene with cytochrome P450 enzymes can result in the inhibition of their monooxygenase activity, thereby affecting the metabolism of other substrates. Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene have been observed to change over time. This compound is relatively stable under ambient conditions, but its stability can be affected by factors such as temperature and pH. Over extended periods, 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene may undergo degradation, leading to the formation of degradation products that can have different biochemical properties. Long-term exposure to this compound in in vitro and in vivo studies has shown potential cumulative effects on cellular function, including sustained oxidative stress and alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene in animal models vary with dosage. At low doses, this compound may have minimal effects on physiological processes, while higher doses can lead to significant toxic effects. Studies have shown that high doses of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene can induce hepatotoxicity, nephrotoxicity, and neurotoxicity in animal models. These toxic effects are often associated with the generation of reactive oxygen species and subsequent oxidative damage to cellular components .
Metabolic Pathways
2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The metabolism of this compound can lead to the formation of various metabolites, some of which may retain biological activity. The interaction of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene with cofactors such as NADPH and flavin adenine dinucleotide is crucial for its biotransformation. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene is transported and distributed through interactions with specific transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene is an important determinant of its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The targeting of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene to specific organelles is mediated by post-translational modifications and interactions with targeting signals. The localization of this compound within mitochondria, for instance, can lead to the disruption of mitochondrial function and induction of apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene typically involves the bromination and fluorination of a suitable benzene derivative. One common method involves the reaction of 4-bromo-2-fluorophenol with trifluoromethyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-fluoro-4-(trifluoromethoxy)aniline or 2-fluoro-4-(trifluoromethoxy)phenol can be formed.
Oxidation Products: Quinones and related compounds.
Reduction Products: Hydroquinones and related derivatives.
相似化合物的比较
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but lacks the fluorine atom at the ortho position.
2-Bromo-1-fluoro-4-methoxybenzene: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene: Similar structure but with different substitution pattern.
Uniqueness
2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene is unique due to the presence of both bromine and fluorine atoms along with a trifluoromethoxy group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in various chemical syntheses and research applications .
属性
IUPAC Name |
2-bromo-1-fluoro-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-5-3-4(1-2-6(5)9)13-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVFPEJORKPEST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286932-57-8 | |
| Record name | 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B1292749.png)
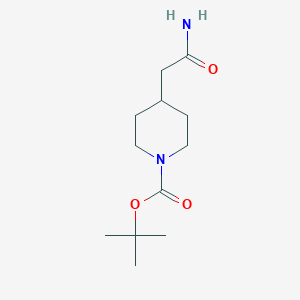

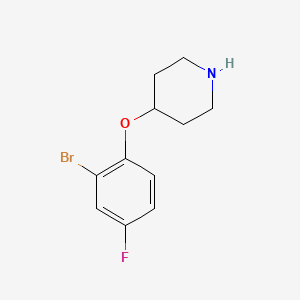

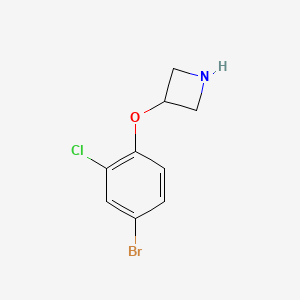
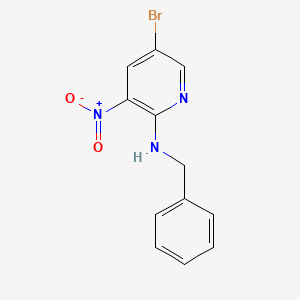
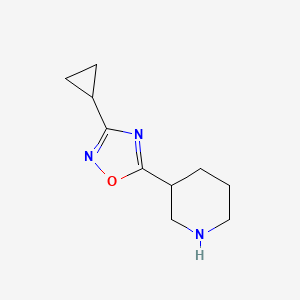

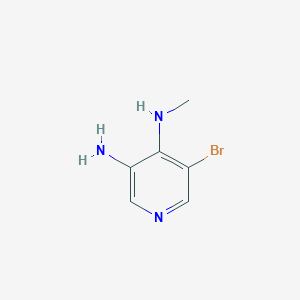
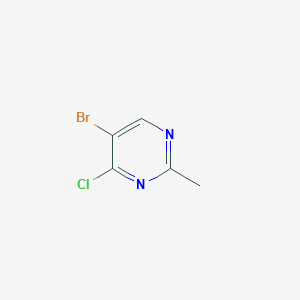
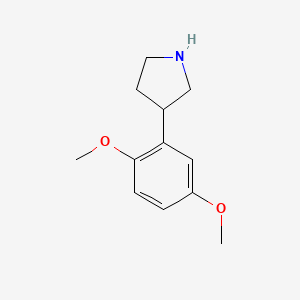
![2-[(4-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B1292773.png)
